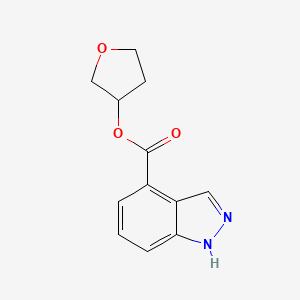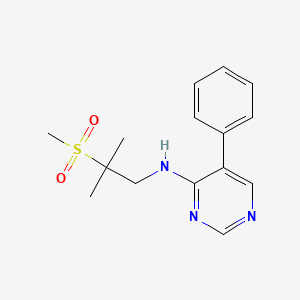
oxolan-3-yl 1H-indazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl 1H-indazole-4-carboxylate typically involves the esterification of 1H-indazole-4-carboxylic acid with oxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxolan-3-yl 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone or an open-chain diol.
Reduction: The indazole ring can be reduced to form dihydroindazole derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of lactones or diols.
Reduction: Formation of dihydroindazole derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxolan-3-yl 1H-indazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of oxolan-3-yl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Oxolan-3-yl 1H-indazole-4-carboxylate can be compared with other similar compounds, such as:
1H-indazole-4-carboxylate: Lacks the oxolane ring, which may affect its solubility and reactivity.
Oxolan-3-yl benzoate: Contains a benzene ring instead of an indazole ring, leading to different biological activities and chemical properties.
1H-indazole-3-carboxylate: The carboxylate group is positioned differently, which can influence the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its combination of the oxolane and indazole moieties, providing a distinct set of chemical and biological properties that can be leveraged for various applications.
Propiedades
IUPAC Name |
oxolan-3-yl 1H-indazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(17-8-4-5-16-7-8)9-2-1-3-11-10(9)6-13-14-11/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPAMAIUTORUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)C2=C3C=NNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one](/img/structure/B7423139.png)
![3-(4-chloropyrazol-1-yl)-N-[1-(3-fluorophenyl)-2-hydroxyethyl]propanamide](/img/structure/B7423145.png)
![tert-butyl N-[5-[(1-pyridin-2-ylbutylamino)methyl]pyridin-2-yl]carbamate](/img/structure/B7423152.png)
![2-[1-(4-chlorophenyl)cyclopentanecarbonyl]-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide](/img/structure/B7423158.png)
![1-[(2-Fluorophenyl)methyl]-3-(1-methoxy-2-methylpropan-2-yl)urea](/img/structure/B7423165.png)
![1-O-methyl 4-O-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl] 2-fluorobenzene-1,4-dicarboxylate](/img/structure/B7423172.png)
![N-[1-(3-bromophenyl)-2-hydroxyethyl]-3-(4-chloropyrazol-1-yl)propanamide](/img/structure/B7423180.png)
![N'-(4-acetyl-3-methylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide](/img/structure/B7423196.png)
![7-[[4-[2-(4-Oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7423224.png)
![[1-Oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl] 2-(trifluoromethoxy)benzoate](/img/structure/B7423228.png)
![5-cyano-N-[2-(methylamino)-2-oxo-1-phenylethyl]-6-methylsulfanyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7423237.png)
![N-[[5-[5-[1-(4-chlorophenyl)sulfonylcyclopropyl]-1,3,4-oxadiazol-2-yl]furan-2-yl]methyl]-N-ethylethanamine](/img/structure/B7423241.png)
![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-N'-(2-methyl-5-methylsulfonylphenyl)oxamide](/img/structure/B7423253.png)

